十六烷基氢磷酸钾

描述

Synthesis Analysis

The synthesis of potassium phosphate compounds can vary based on the desired end product. For instance, potassium poly(heptazine imide) (PHI), a carbon nitride material, is synthesized from 5-aminotetrazole through pyrolysis in a LiCl/KCl salt melt, resulting in a material with improved structural order and thermodynamic stability . The formation of magnesium potassium phosphate hexahydrate is studied potentiometrically, indicating a stepwise formation through crystalline intermediates . These methods suggest that the synthesis of potassium phosphate compounds can be complex and may involve multiple steps or phases.

Molecular Structure Analysis

The molecular structure of potassium phosphate compounds is diverse. For example, a new monoclinic form of potassium dihydrogen phosphate has been discovered, with a crystal structure consisting of potassium and phosphate ions arranged in columns along the b-axis, bound by ionic and hydrogen bonds . The structures of two new potassium vanadium phosphates have been determined, consisting of a three-dimensional network of [VO]n chains connected through phosphate groups . These findings indicate that potassium phosphate compounds can form intricate and varied molecular structures.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium phosphate compounds are multifaceted. Potassium dihydrogen phosphate exhibits a well-known transition with polarization below the Curie point . The spectroscopic study of l-arginine interaction with potassium dihydrogen phosphate crystals reveals additional vibrational lines, indicating chemical group functionalization . The growth and structural characterization of hippuric acid doped potassium di hydrogen phosphate show variations in crystallographic parameters and high transparency in the UV-VIS-NIR region . These studies demonstrate that potassium phosphate compounds have unique physical and chemical properties that can be influenced by doping and environmental conditions.

科学研究应用

农业提高作物生产力

十六烷基氢磷酸钾在作物生长和产量发展中起着至关重要的作用 . 它调节着各种酶的活性,控制着细胞的渗透压调节,并在光合作用期间调节着气孔的运动 . 此外,它可以减轻非生物胁迫对作物的有害影响 .

肥料生产提高效率

钾矿资源的短缺和肥料利用率低,影响了作物产量的提高 . 十六烷基氢磷酸钾在与酶活化、碳水化合物代谢和蛋白质合成相关的各种生化过程中发挥着调节作用 .

纳米技术提高作物产量

纳米材料作为一种新型材料类别,正越来越多地成为人们职业生活的一部分 . 这项技术正在逐步在农业中得到应用,以提高作物产量,同时减少环境污染 . 在钾肥的生产和利用中应用纳米技术是必要且有效的 .

基因工程培育高效植物

作用机制

While the exact mechanism of action for Potassium hexadecyl hydrogen phosphate is not specified in the searched resources, it’s known that phosphate ions are important buffers of the intracellular fluid and also play a primary role in the renal excretion of the hydrogen ion . Oral administration of inorganic phosphates increases serum phosphate levels .

安全和危害

Potassium hexadecyl hydrogen phosphate in solid form can cause irritation to the skin, eyes, and respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

属性

IUPAC Name |

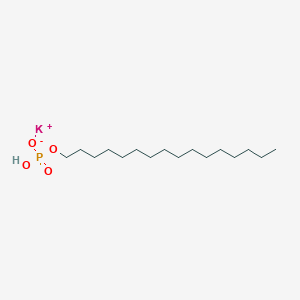

potassium;hexadecyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGVATURDVPNOZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

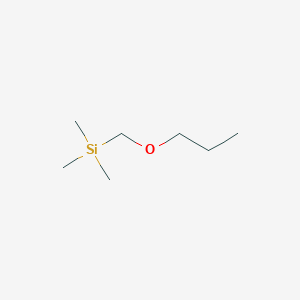

CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34KO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044610 | |

| Record name | Potassium hexadecyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1-Hexadecanol, 1-(dihydrogen phosphate), potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

19035-79-1 | |

| Record name | 1-Hexadecanol, dihydrogen phosphate, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019035791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanol, 1-(dihydrogen phosphate), potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hexadecyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexadecyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)